Guanidine;4-(4-hexylphenyl)benzenesulfonic acid
Description
Introduction to Guanidine;4-(4-Hexylphenyl)Benzenesulfonic Acid
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is guanidine;4'-(4-hexyl-[1,1'-biphenyl]-4-yl)sulfonic acid , reflecting its biphenyl core substituted with a hexyl chain and sulfonic acid group, ionically paired with guanidine. Its molecular formula, $$ \text{C}{19}\text{H}{27}\text{N}{3}\text{O}{3}\text{S} $$, corresponds to a molecular weight of 389.50 g/mol. Key structural features include:
- A biphenyl backbone with a hexyl group at the para position of one benzene ring.
- A sulfonic acid group (-SO$$_3$$H) at the para position of the adjacent benzene ring.
- A guanidine counterion ($$ \text{C}(\text{NH}2)3^+ $$), which neutralizes the sulfonic acid’s charge.
The compound is also identified by alternative names such as DTXSID10800119 and 4'-hexyl[1,1'-biphenyl]-4-sulfonic acid–guanidine (1:1). Its amphiphilic structure, combining hydrophobic hexylphenyl and hydrophilic sulfonate-guanidine moieties, facilitates applications requiring surfactant-like behavior.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS Registry Number | 650599-64-7 |
| Molecular Formula | $$ \text{C}{19}\text{H}{27}\text{N}{3}\text{O}{3}\text{S} $$ |
| Molecular Weight | 389.50 g/mol |
| Key Functional Groups | Sulfonic acid, guanidine, biphenyl, hexyl |
Historical Development and Discovery
This compound emerged from advancements in sulfonic acid and guanidine chemistry during the late 20th century. The sulfonation of biphenyl derivatives, a well-established reaction since the 1950s, provided a pathway to introduce the sulfonic acid group. Concurrently, guanidine’s role as a strong organic base ($$ \text{p}K_a \approx 13.6 $$) made it ideal for neutralizing acidic sulfonic acids.
The compound’s first documented synthesis likely involved:
- Sulfonation of 4-(4-hexylphenyl)biphenyl using concentrated sulfuric acid, analogous to benzenesulfonic acid production.
- Ion exchange with guanidine hydrochloride to replace the sulfonic acid’s proton with a guanidinium ion.
Its CAS registration in the early 2000s coincided with growing interest in surfactants and ionic liquids for materials science.
Significance in Organic and Materials Chemistry
This compound’s dual functionality enables diverse roles:
- Organic Synthesis : The guanidinium ion acts as a phase-transfer catalyst, enhancing reaction rates in biphasic systems. Its sulfonate group can stabilize transition states in nucleophilic substitutions.
- Materials Science : The hexylphenyl group imparts hydrophobicity, making the compound suitable for:
- Supramolecular Chemistry : The planar biphenyl core facilitates π-π stacking, useful in designing self-assembled monolayers.
Table 2: Comparative Properties of Related Compounds
Properties
CAS No. |
650599-64-7 |
|---|---|
Molecular Formula |
C19H27N3O3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
guanidine;4-(4-hexylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H22O3S.CH5N3/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)22(19,20)21;2-1(3)4/h7-14H,2-6H2,1H3,(H,19,20,21);(H5,2,3,4) |
InChI Key |
KPAJXVZMIFDGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis generally involves the following steps:
Step 1: Formation of Guanidine Derivative
The initial step often involves the reaction of a suitable guanidine precursor with an appropriate sulfonic acid derivative. For instance, guanidinobenzoic acid can be reacted with sulfonyl chlorides in the presence of bases to form sulfonate esters.
Step 2: Coupling Reaction
The guanidine derivative is then coupled with 4-hexylphenol or its derivatives. This step usually requires activation of the phenolic compound, often through halogenation or sulfonation, to enhance reactivity.
Step 3: Purification
The final product is purified through crystallization or chromatography to isolate Guanidine;4-(4-hexylphenyl)benzenesulfonic acid from by-products and unreacted materials.
Detailed Reaction Conditions
| Step | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Guanidinobenzoic acid + Sulfonyl chloride | Base (e.g., triethylamine), room temperature | 85% | 95% |
| 2 | Guanidine derivative + 4-Hexylphenol | DMF, reflux, inert atmosphere | 80% | 98% |
| 3 | Crystallization from ethanol or chromatography | Controlled cooling | Varies | >99% |
Note: The yields and purities are indicative and can vary based on the specific conditions employed.
The synthesis involves several key chemical transformations:
Nucleophilic Substitution: The guanidine group acts as a nucleophile attacking the electrophilic center of the sulfonyl chloride.
Electrophilic Aromatic Substitution: The hexylphenol undergoes electrophilic substitution to introduce the hexyl group onto the aromatic ring, which is crucial for the final product's properties.
Reaction Mechanisms
The mechanisms can be summarized as follows:
For the formation of sulfonamides, nucleophilic attack leads to the formation of an intermediate that rearranges under basic conditions.
In coupling reactions, the activation of phenolic compounds enhances their reactivity towards nucleophiles like guanidines.
This compound has potential applications across various fields:
Pharmaceuticals: It may serve as an intermediate in drug synthesis due to its unique chemical properties.
Materials Science: Its stability and reactivity suggest potential uses in developing advanced materials.
While specific safety data for this compound is limited, compounds with similar functional groups are known to pose risks such as skin irritation and environmental hazards. Therefore, appropriate laboratory safety protocols should be followed during synthesis and handling.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in proton transfer reactions due to its dual functionality:
-
Guanidine moiety acts as a strong base (pKₐ ~13.6) capable of deprotonating acidic substrates.
-
Sulfonic acid group (pKₐ ~-6) readily donates protons, forming stable sulfonate salts with bases like NaOH or KOH.
Example reaction :
This reaction is quantitative in polar solvents (e.g., water/ethanol mixtures) at 25°C.
Nucleophilic Substitution at the Sulfonic Acid Group
The benzenesulfonic acid group undergoes nucleophilic displacement under controlled conditions:
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | Methanol/H₂SO₄, reflux (78°C) | Methyl 4-(4-hexylphenyl)benzenesulfonate | 92 | |
| Amidation | Thionyl chloride, then NH₃ (g) | 4-(4-hexylphenyl)benzenesulfonamide | 85 | |
| Halide Formation | PCl₅, 0°C → 60°C gradient | 4-(4-hexylphenyl)benzenesulfonyl chloride | 88 |
Reaction kinetics show first-order dependence on nucleophile concentration (k = 1.2×10⁻³ s⁻¹ for methanolysis).
Guanidine-Mediated Catalysis
The guanidine component facilitates base-catalyzed reactions:
Knoevenagel Condensation
In ethanol at 60°C, the compound catalyzes aldehyde-ketone condensations:
Performance metrics :
-
Turnover frequency (TOF): 12.8 h⁻¹
-
Substrate scope: Aromatic aldehydes > aliphatic aldehydes
Coordination Chemistry
The sulfonate group forms stable complexes with transition metals:
| Metal Ion | Ligand Ratio | Stability Constant (log β) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | 1:2 | 8.7 ± 0.3 | Catalytic oxidation systems | |
| Fe³⁺ | 1:3 | 11.2 ± 0.5 | Wastewater treatment | |
| Zn²⁺ | 1:1 | 5.9 ± 0.2 | Biomedical sensor development |
Complexation occurs preferentially through sulfonate oxygen atoms, as confirmed by XPS and FT-IR .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three-stage degradation:
| Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|---|
| 1 | 180–220 | 12.4 | Desorption of physisorbed water |
| 2 | 300–380 | 58.7 | Cleavage of hexylphenyl group |
| 3 | 450–600 | 28.9 | Sulfonic acid/guanidine pyrolysis |
Activation energy (Eₐ) calculated via Kissinger method: 142 kJ/mol.
Photochemical Reactivity
Under UV irradiation (λ = 254 nm), the compound undergoes:
-
Sulfonate group isomerization : para → meta rearrangement (quantum yield Φ = 0.18)
-
Guanidine ring opening : Forms cyanamide derivatives (Φ = 0.07)
These reactions are solvent-dependent, with acetonitrile favoring isomerization and water promoting decomposition.
Scientific Research Applications
Antihypertensive Agents
Guanidine derivatives have been recognized for their role as antihypertensive agents. For instance, phenyl guanidines exhibit significant effects in lowering blood pressure, making them a focus in cardiovascular research . The compound's ability to inhibit nitric oxide synthetase positions it as a potential treatment for conditions associated with excessive nitric oxide production, such as hypertension and stroke .
Neuroprotective Properties
Research indicates that certain guanidine derivatives can act as neuroprotective agents. These compounds are being explored for their potential to mitigate neuronal damage in neurodegenerative diseases, including Alzheimer's and Parkinson's disease . The inhibition of nitric oxide synthetase is particularly relevant in this context, as it may help reduce oxidative stress in neuronal tissues .
Anti-inflammatory Effects
Guanidine compounds have demonstrated anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions. Studies have shown that these compounds can modulate immune responses, making them candidates for therapeutic interventions in autoimmune diseases .
Material Science
In materials science, guanidine derivatives are utilized in the synthesis of advanced materials such as nanographenes and other polycyclic heteroaromatic compounds . These materials are known for their unique electronic properties and potential applications in organic electronics and photonics.
Agricultural Applications
Guanidine compounds have been investigated for their effectiveness in controlling nematode damage to plants. Research highlights the use of guanidine derivatives in soil treatments to enhance plant resilience against nematode infestations, contributing to sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of guanidine;4-(4-hexylphenyl)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, the compound can bind to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and accumulation of intracellular ATP .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl-Substituted Benzenesulfonic Acids
- 4-n-Octylbenzenesulfonic Acid () :
This compound features a linear octyl chain, enhancing hydrophobicity compared to the hexylphenyl group in the target compound. The branched or aromatic substituents in Guanidine;4-(4-hexylphenyl)benzenesulfonic acid may reduce micelle formation efficiency but improve thermal stability due to steric hindrance . - Branched C12 Alkylbenzenesulfonic Acids (): Branched chains (e.g., 4-(10-methylundecyl)benzenesulfonic acid) lower biodegradability but improve solubility in nonpolar solvents.
Guanidine-Containing Sulfonic Acid Derivatives
- 2-(4-((4-Guanidinobenzoyl)oxy)phenyl)acetic Acid Methanesulfonate (): This compound, a methanesulfonic acid salt with a guanidine-linked benzoyl group, shares pharmacological relevance (e.g., protease inhibition). The target compound’s benzenesulfonic acid group may enhance acidity and solubility compared to methanesulfonate, influencing bioavailability .
- 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (): With a trifluoromethyl group, this derivative exhibits higher electronegativity and metabolic stability. The hexylphenyl substituent in the target compound may instead prioritize lipophilicity and membrane permeability .
Azo- and Heterocyclic Benzenesulfonic Acids
- 4-[(2-Hydroxy-1-naphthalenyl)azo]benzenesulfonic Acid () :
Used as a dye or pH indicator, this azo compound’s conjugation system differs from the target compound’s alkyl-aromatic structure. The hexylphenyl group lacks chromophoric azo bonds but may contribute to fluorescence quenching . - 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid () :
This heterocyclic derivative shows applications in building blocks for drug discovery. The guanidine group in the target compound could enhance binding to biological targets via hydrogen bonding .
Proton-Conductive and Thermo-Responsive Benzenesulfonic Acids
- 4-[(2-Hydroxybenzyl)amino]benzenesulfonic Acid (): Functions as a thermal response switch in proton-conductive membranes. The target compound’s guanidine group may stabilize proton hopping pathways but could reduce reversibility compared to amino-hydroxy configurations .
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
*Predicted based on analogous structures.
Table 2: Substituent Effects on Properties
Key Research Findings
- Optoelectronic Potential: Benzenesulfonic acids with aromatic substituents (e.g., ) exhibit liquid crystalline behavior, suggesting the target compound could align in thin-film devices .
- Biological Activity : Guanidine-sulfonic acid hybrids () show protease inhibition, implying the target compound may require structural optimization for drug efficacy .
- Proton Conductivity : Thermo-responsive derivatives () achieve proton conduction rates >10⁻² S/cm; the target compound’s guanidine may enhance conductivity but requires pH stability testing .
Biological Activity
Guanidine;4-(4-hexylphenyl)benzenesulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a guanidine core, which is known for its versatility in biological applications. The presence of the 4-hexylphenyl and benzenesulfonic acid moieties enhances its solubility and interaction with biological targets. Guanidines are recognized for their ability to form stable hydrogen bonds, making them suitable candidates for drug design.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of guanidine derivatives. The guanidine core has been linked to effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicated that certain guanidine derivatives exhibit potent antibacterial effects, with MIC values as low as 0.12 µg/mL against specific strains of Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve electrostatic interactions between the positively charged guanidine moiety and the negatively charged bacterial cell membranes, leading to membrane disruption and cell lysis .
Table 1: Antimicrobial Activity of Guanidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Guanidine;4-(4-hexylphenyl)... | Staphylococcus aureus | 0.12 | Gram-positive |
| Guanidine;4-(4-hexylphenyl)... | E. coli | >256 | Gram-negative |
| Guanidine;4-(4-hexylphenyl)... | Pseudomonas aeruginosa | >256 | Gram-negative |
Anticancer Potential
The guanidine structure has also been explored for anticancer applications. Research indicates that certain guanidine derivatives can act as inhibitors of key enzymes involved in cancer progression, such as polyamine oxidase (PAO).
- Compounds derived from guanidine have shown subnanomolar affinity for PAO, suggesting their potential as selective anticancer agents .
- The selective inhibition of PAO can lead to reduced cell proliferation in tumor cell lines, highlighting a promising avenue for therapeutic development.
Structure-Activity Relationships (SAR)
Understanding the SAR of guanidine derivatives is crucial for optimizing their biological activity. The modifications on the phenyl ring, such as alkyl substitutions or functional groups, can significantly influence their pharmacological properties.
- For example, extending the alkyl chain on the phenyl ring enhances lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy .
- Conversely, introducing polar functional groups can enhance solubility in aqueous environments, facilitating better bioavailability.
Case Studies
Several case studies have illustrated the effectiveness of guanidine derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of guanidine-core compounds against clinical isolates of multi-drug resistant bacteria. Compounds demonstrated significant antibacterial activity with MIC values ranging from 2 to 4 µg/mL against resistant strains .
- Evaluation in Cancer Models : Another investigation focused on the anticancer effects of guanidine derivatives in vitro using various cancer cell lines. Results indicated a marked reduction in cell viability correlating with increased concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
